DPyPE

Overview

Description

Scientific Research Applications

DPyPE is widely used in scientific research due to its unique properties:

Mechanism of Action

Target of Action

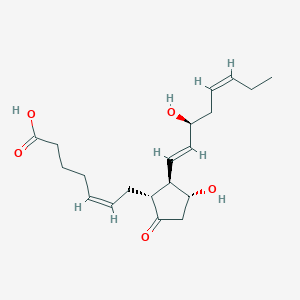

1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a type of phospholipid, a major component of cell membranes . It interacts with other lipids and proteins within the cell membrane, playing a crucial role in maintaining the structural integrity and fluidity of the membrane .

Mode of Action

DPPE is known for its ability to form stable bilayers and vesicles, which are essential structures in biological membranes . These structures serve as barriers that separate the internal environment of the cell from the external environment, and also play a role in signal transduction and transport of substances across the membrane .

Biochemical Pathways

As a component of cell membranes, DPPE is involved in various biochemical pathways related to cell signaling, transport of substances, and maintenance of cell homeostasis . The specific pathways affected by dppe can vary depending on the cell type and physiological conditions .

Pharmacokinetics

As a lipid molecule, it is likely to be absorbed and distributed within the body through lipid transport mechanisms . Its metabolism and excretion would also be expected to follow the pathways typical for lipid molecules .

Result of Action

The primary result of DPPE’s action is the formation of stable, fluid cell membranes . This contributes to the proper functioning of cells and the organism as a whole. In addition, DPPE-containing membranes can influence cellular processes such as signal transduction and transport of substances .

Action Environment

The action of DPPE can be influenced by various environmental factors. For instance, temperature can affect the fluidity of DPPE-containing membranes . Additionally, the presence of other lipids and proteins in the membrane can also influence the behavior of DPPE .

Biochemical Analysis

Biochemical Properties

1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine plays a crucial role in various biochemical reactions, particularly in the formation and stabilization of lipid bilayers. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with phospholipases, which hydrolyze phospholipids, and with membrane proteins that are involved in cell signaling and transport. The nature of these interactions is primarily based on the hydrophobic and hydrophilic properties of the phospholipid, allowing it to integrate into biological membranes and influence their fluidity and functionality .

Cellular Effects

1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine affects various types of cells and cellular processes. It influences cell function by modulating membrane properties, which in turn can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this phospholipid into cell membranes can alter the activity of membrane-bound enzymes and receptors, thereby impacting signal transduction and metabolic pathways . Additionally, it can affect the permeability and fluidity of the membrane, influencing the transport of ions and molecules across the cell membrane .

Molecular Mechanism

The molecular mechanism of action of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine involves its integration into lipid bilayers, where it can interact with other lipids and proteins. This compound can bind to specific sites on membrane proteins, influencing their conformation and activity. It can also modulate enzyme activity by either inhibiting or activating them, depending on the context. Furthermore, 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can affect gene expression by altering the physical properties of the membrane, which can influence the localization and function of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can change over time. This compound is relatively stable, but its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to this phospholipid can lead to changes in membrane composition and properties, which can affect cell viability and function. Additionally, the stability and degradation of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine in animal models can vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in membrane properties and cellular processes. In some cases, high doses of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine may cause toxic or adverse effects, such as membrane disruption and cell death. It is important to carefully control the dosage in experimental studies to avoid these potential negative outcomes .

Metabolic Pathways

1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is involved in several metabolic pathways, particularly those related to lipid metabolism. This compound can be incorporated into phospholipid biosynthesis pathways, where it interacts with enzymes such as phospholipases and acyltransferases. These interactions can influence the overall metabolic flux and levels of various metabolites within the cell. Additionally, 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can affect the balance of different lipid species in the membrane, impacting cellular function and signaling .

Transport and Distribution

Within cells and tissues, 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the phospholipid to different cellular compartments and tissues. The localization and accumulation of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can be influenced by factors such as membrane composition, the presence of other lipids, and the activity of transport proteins .

Subcellular Localization

The subcellular localization of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is primarily within the lipid bilayers of cellular membranes. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it may be directed to the plasma membrane, endoplasmic reticulum, or other organelles involved in lipid metabolism and signaling. The localization of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can affect its activity and function, influencing various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

DPyPE is synthesized through the esterification of phosphoethanolamine with diphytanoyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

In industrial settings, this compound is produced in larger quantities using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

DPyPE undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phosphatidic acid derivatives.

Substitution: The amino group in phosphoethanolamine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Phosphatidic acid derivatives.

Hydrolysis: Phosphoethanolamine and diphytanoyl alcohol.

Substitution: Various substituted phosphoethanolamine derivatives.

Comparison with Similar Compounds

Similar Compounds

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Similar to DPyPE, DOPE is used in the formulation of liposomes and lipid nanoparticles.

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE): Another phosphatidylethanolamine lipid used in membrane studies and liposome preparation.

Uniqueness of this compound

This compound is unique due to its polyisoprene alkyl chains, which provide distinct physical properties compared to other phosphatidylethanolamine lipids. These properties include enhanced membrane fluidity and stability, making this compound particularly useful in applications requiring robust lipid bilayers .

Properties

IUPAC Name |

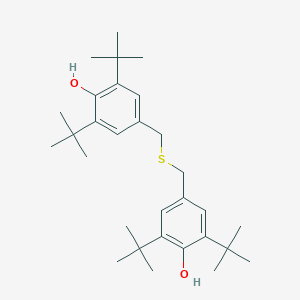

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H90NO8P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-43H,11-34,46H2,1-10H3,(H,49,50)/t37?,38?,39?,40?,41?,42?,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPHMKQBBCKEFO-DHYROEPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H90NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of DiPhyPE in lipid bilayer models?

A: DiPhyPE is a synthetic phospholipid often employed in constructing artificial lipid bilayer models, such as those supported on porous silicon substrates []. Its branched-chain structure contributes to the formation of stable membranes, mimicking natural cell membranes for studying membrane proteins and their interactions.

Q2: How does DiPhyPE contribute to the study of transmembrane proteins?

A: Research indicates that DiPhyPE, alongside other phospholipids like 1,2-diphytanoyl-sn-glycero-3-phosphoserine, can be used to form stable lipid bilayers on porous silicon []. These bilayers serve as platforms for incorporating transmembrane proteins like the Epithelial Sodium Channel. This allows researchers to study the protein's behavior in a controlled, membrane-like environment using techniques like Atomic Force Microscopy [].

Q3: Can DiPhyPE be used to enhance gene delivery?

A: Yes, research suggests that DiPhyPE can act as a helper lipid in conjunction with cationic lipids to improve the transfection efficiency of polyanionic molecules, particularly nucleic acids, into mammalian cells []. This approach holds potential for developing more effective gene delivery systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

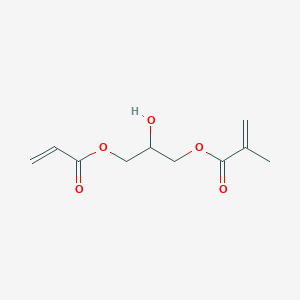

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B158954.png)